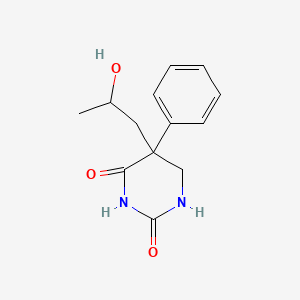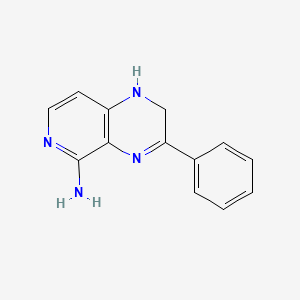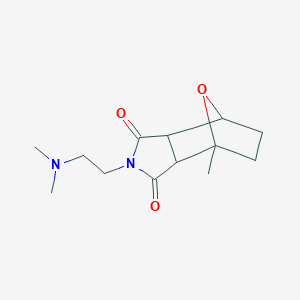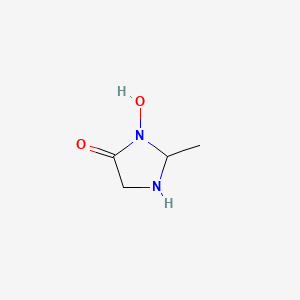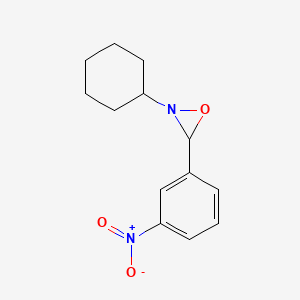![molecular formula C21H29N3O6 B12799204 Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate CAS No. 24692-58-8](/img/structure/B12799204.png)
Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a prolylvalylglycinate backbone, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate typically involves the following steps:
Protection of Amino Groups: The amino groups of the proline, valine, and glycine residues are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The benzyloxycarbonyl groups are removed using hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.
Applications De Recherche Scientifique
Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target molecules. The prolylvalylglycinate backbone can mimic natural peptides, enabling the compound to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-[(benzyloxy)carbonyl]-D-prolylglycylglycinate
- Methyl 1-[(benzyloxy)carbonyl]-5-oxoprolyl-D-leucylglycinate
Uniqueness
Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate is unique due to its specific combination of amino acid residues and the presence of the benzyloxycarbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
24692-58-8 |
|---|---|
Formule moléculaire |
C21H29N3O6 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
benzyl 2-[[1-[(2-methoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-14(2)18(20(27)22-12-17(25)29-3)23-19(26)16-10-7-11-24(16)21(28)30-13-15-8-5-4-6-9-15/h4-6,8-9,14,16,18H,7,10-13H2,1-3H3,(H,22,27)(H,23,26) |
Clé InChI |
TVCNPXGWXYJWMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


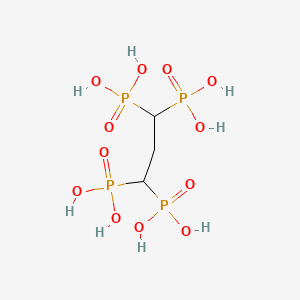
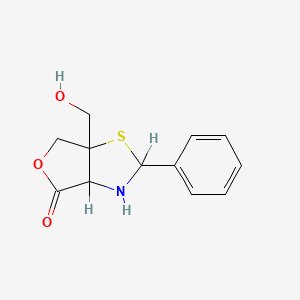
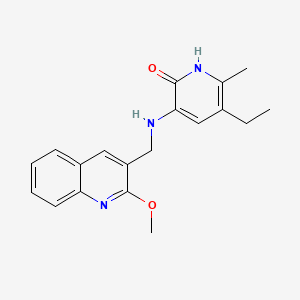
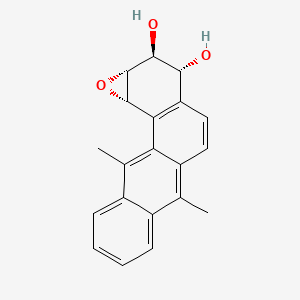
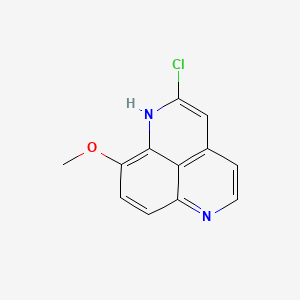

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
